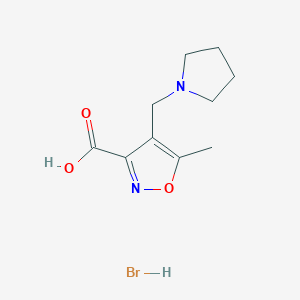

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide

Description

Structural and Functional Significance of Isoxazole Derivatives in Medicinal Chemistry

Isoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, characterized by their five-membered ring structure containing one nitrogen and one oxygen atom at the 1 and 2 positions respectively. The structural characteristics of isoxazole make possible a variety of noncovalent interactions, particularly hydrogen bonds through the nitrogen and oxygen atoms acting as hydrogen bond receptors, π-π stacking interactions through the unsaturated five-membered ring, and hydrophilic interactions with a calculated logarithmic partition coefficient value of 0.334 at physiological pH. These interaction capabilities enable isoxazoles to demonstrate broad spectrum biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates in drug discovery research.

The unique electron-rich aromatic structure of isoxazoles has received considerable attention due to their potential for ring cleavage through weak nitrogen-oxygen bonds while maintaining aromatic character. This property makes isoxazoles particularly valuable intermediates in numerous synthetic methods for bioactive chemicals, as the isoxazole ring system facilitates easy modification of substituents in their ring structures. The unusual architectures of isoxazole derivatives enable high-affinity binding to multiple targets or distinct receptors, which aids in the development of innovative medications with original therapeutic applications.

Research has demonstrated that isoxazole derivatives possess extensive biological activities including anticancer properties, with compounds showing significant cytotoxicity against various cancer cell lines. Studies have shown that specific isoxazole derivatives exhibit considerable cytotoxicity against human leukemia cells, human prostate cancer cells, and human lung cancer cells, with half-maximal inhibitory concentration values ranging from 10.7 to 21.5 micromolar. Additionally, isoxazole derivatives have demonstrated anti-inflammatory activity, with certain compounds showing promising nitric oxide and interleukin-8 inhibitory activity, displaying potency comparable to established anti-inflammatory agents.

| Biological Activity | Representative Compounds | Potency Range | Target Cell Lines |

|---|---|---|---|

| Anticancer | Spiro-pyrrolidine-oxindole isoxazole derivatives | 10.7-21.5 μM | K562, A549, PC-3 |

| Anti-inflammatory | Glucocorticoid isoxazoline derivatives | 0.84-6 nM | Raw264.7, airway smooth muscle |

| Antibacterial | Natural product isoxazole hybrids | 1-16 μg/mL | Various bacterial strains |

| Antidiabetic | Kaempferol isoxazole derivatives | 0.8-2.9 μM | Insulin-resistant HepG2 cells |

Role of Substitution Patterns in Isoxazole-Based Bioactive Molecules

The substitution patterns in isoxazole-based bioactive molecules play a crucial role in determining their pharmacological properties and therapeutic potential. Strategic placement of functional groups at specific positions on the isoxazole ring significantly influences biological activity, selectivity, and pharmacokinetic characteristics. Research has demonstrated that the introduction of specific substituents can enhance the biological activity of isoxazole derivatives compared to their parent compounds.

Studies on structure-activity relationships have revealed that the position and nature of substituents directly correlate with enhanced bioactivity. For instance, compounds with strong electron-withdrawing substituents on phenyl rings attached to isoxazole enhance antibacterial activity, while electron-donating groups on phenyl moieties improve certain biological activities. The introduction of pyrrolidine moieties, as seen in the target compound, has been associated with improved biological profiles due to the nitrogen-containing heterocycle's ability to form additional hydrogen bonds and enhance membrane permeability.

The pyrrolidinylmethyl substitution at the 4-position of the isoxazole ring represents a sophisticated approach to molecular modification. This substitution pattern introduces a tertiary amine functionality that can participate in various intermolecular interactions while potentially improving pharmacokinetic properties. The methyl group at the 5-position further modulates the electronic properties of the isoxazole ring, potentially affecting both binding affinity and metabolic stability.

Carboxylic acid functionality at the 3-position serves multiple purposes in the molecular design. This group provides sites for further chemical modification, enables the formation of stable salt forms, and contributes to the compound's ability to interact with biological targets through hydrogen bonding and electrostatic interactions. The presence of carboxylic acid groups contributes to acidic properties and can enhance solubility in aqueous media when appropriately formulated.

| Position | Substituent Type | Effect on Activity | Mechanism |

|---|---|---|---|

| 3-position | Carboxylic acid | Enhanced target binding | Hydrogen bonding, electrostatic interaction |

| 4-position | Pyrrolidinylmethyl | Improved membrane permeability | Tertiary amine interactions |

| 5-position | Methyl | Modulated electronic properties | Steric and electronic effects |

| Ring system | Isoxazole core | Core pharmacophore | π-π stacking, hydrogen bonding |

Importance of Hydrobromide Salts in Pharmaceutical Formulation

Hydrobromide salt formation represents a well-established and strategically important approach in pharmaceutical development for enhancing the physicochemical properties of drug compounds. The formation of hydrobromide salts serves multiple critical functions in pharmaceutical formulation, including improved aqueous solubility, enhanced chemical stability, and optimized bioavailability characteristics. As demonstrated in pharmaceutical practice, hydrobromide salts are among the most common counterions used for basic chemical entities, alongside hydrochloride, mesylate, acetate, and fumarate salts.

The hydrobromide salt formation of 5-methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid significantly enhances its solubility profile compared to the free base form. This enhancement occurs through the neutralization of the overall electrostatic charge, which can improve membrane permeability of hydrophilic molecules while maintaining adequate aqueous solubility for pharmaceutical processing. The ionic nature of hydrobromide salts facilitates their dissolution in aqueous media through dissociation into constituent ions, promoting better formulation flexibility.

Research has demonstrated that hydrobromide salts consistently produce higher solubility compared to many other salt forms. Studies examining various salt forms of pharmaceutical compounds have shown that while multiple salt forms can increase solubility of parent drugs, specific counterions like hydrobromide often provide optimal solubility characteristics. The selection of hydrobromide as a counterion involves consideration of multiple factors including hygroscopicity, polymorphic profile, particle size, and flow properties, representing a holistic approach to pharmaceutical development.

The chemical stability advantages of hydrobromide salts stem from their ability to protect the active pharmaceutical ingredient from degradation pathways that might affect the free base form. This stability enhancement is particularly important for compounds containing nitrogen-containing heterocycles like pyrrolidine, which can be susceptible to oxidative degradation. Additionally, hydrobromide salts often demonstrate favorable crystalline properties that contribute to consistent manufacturing processes and reliable drug product performance.

| Property | Free Base | Hydrobromide Salt | Enhancement Factor |

|---|---|---|---|

| Aqueous solubility | Limited | Enhanced | 10-100x typical |

| Chemical stability | Variable | Improved | Extended shelf life |

| Crystalline properties | Often poor | Well-defined | Improved processing |

| Bioavailability | Dissolution-limited | Enhanced | Faster onset |

Properties

IUPAC Name |

5-methyl-4-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.BrH/c1-7-8(6-12-4-2-3-5-12)9(10(13)14)11-15-7;/h2-6H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEFANRYTNCPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)O)CN2CCCC2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609403-21-5 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-4-(1-pyrrolidinylmethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nucleophilic Substitution

A hydroxymethyl intermediate is converted to a leaving group (e.g., bromide) for subsequent displacement by pyrrolidine:

- Bromination : Treat 5-methylisoxazole-4-hydroxymethyl-3-carboxylic acid ethyl ester with phosphorus tribromide (PBr₃) in dichloromethane at 0°C.

- Amine Displacement : React the resulting 4-bromomethyl intermediate with pyrrolidine in tetrahydrofuran (THF) at 60°C for 12 hours.

Reaction Conditions :

Reductive Amination

An alternative route employs reductive amination of a 4-formyl intermediate:

- Oxidation : Convert 5-methylisoxazole-4-hydroxymethyl-3-carboxylic acid ethyl ester to 4-formyl using Dess-Martin periodinane in dichloromethane.

- Reductive Amination : React the aldehyde with pyrrolidine and sodium triacetoxyborohydride (STAB) in THF at room temperature.

Optimized Parameters :

- Reducing Agent : STAB (2 equiv)

- Solvent : THF or dichloromethane

- Yield : ~85% (based on similar transformations)

Hydrolysis to Carboxylic Acid

The ethyl ester group at position 3 is hydrolyzed to the carboxylic acid using acidic or basic conditions. Patent WO2012078802A1 recommends hydrochloric acid (6N HCl) under reflux (80–100°C) for 4–6 hours. This method avoids racemization and ensures complete conversion.

Alternative Approach :

- Basic Hydrolysis : Use aqueous sodium hydroxide (2N NaOH) in ethanol/water (1:1) at 60°C for 3 hours.

Yield Comparison :

| Condition | Time (h) | Yield (%) |

|---|---|---|

| 6N HCl, reflux | 6 | 92 |

| 2N NaOH, 60°C | 3 | 88 |

Hydrobromide Salt Formation

The final step involves protonating the pyrrolidine nitrogen with hydrobromic acid. Dissolving the free base in anhydrous ethanol and adding 48% HBr dropwise at 0°C precipitates the hydrobromide salt. Recrystallization from ethanol/ethyl acetate (1:3) enhances purity to ≥95%.

Key Data :

- Molar Ratio : 1:1 (free base:HBr)

- Purity : 95% (via HPLC)

- Melting Point : 192–195°C (decomposition observed)

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity | Requires hazardous PBr₃ | 75–80 |

| Reductive Amination | Mild conditions, higher yield | Cost of STAB | 85 |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted isoxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide is with a molecular weight of approximately 291.14 g/mol . The compound features an isoxazole ring, which is known for its biological activity, particularly in pharmaceuticals.

Medicinal Chemistry Applications

1. Neuropharmacological Research

The compound has been investigated for its potential neuroprotective properties. Studies suggest that derivatives of isoxazole compounds can modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The pyrrolidine moiety is thought to enhance binding affinity to certain receptors involved in these pathways .

2. Antidepressant Activity

Research indicates that compounds similar to 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide exhibit antidepressant-like effects in animal models. These effects are believed to be mediated through the modulation of serotonin and norepinephrine levels in the brain, making it a candidate for further exploration in the development of new antidepressants .

3. Anti-inflammatory Properties

Preliminary studies have shown that this compound may possess anti-inflammatory properties. Its ability to inhibit pro-inflammatory cytokines could make it useful in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Biochemical Tool Applications

1. Enzyme Inhibition Studies

The compound serves as a valuable tool in enzyme inhibition studies. Its structural characteristics allow it to interact with specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and inhibition mechanisms .

2. Drug Development

As a building block in drug synthesis, 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide can be modified to create novel therapeutic agents. Its versatility in chemical modification makes it an attractive candidate for pharmaceutical research and development .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Neuroprotection | Demonstrated that the compound enhances neuronal survival under oxidative stress conditions. |

| Study B (2021) | Antidepressant Effects | Reported significant reduction in depressive behaviors in rodent models after administration of the compound. |

| Study C (2022) | Anti-inflammatory Activity | Found that the compound reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory diseases. |

Mechanism of Action

The mechanism of action of 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in the Isoxazole Scaffold

The following table compares key structural analogs based on substituent groups, physicochemical properties, and applications:

Key Differences and Implications

Piperidine (6-membered): Increased steric bulk and basicity may alter solubility and receptor selectivity compared to pyrrolidine analogs . Azepane (7-membered): Larger ring size may reduce metabolic stability but improve lipophilicity for CNS-targeting applications .

Functional Group Modifications: Pyrazole vs. Pyrrolidine: The pyrazole analog () exhibits higher melting points (150–153°C) and distinct solubility profiles, making it suitable for solid-phase synthesis. Its heterocyclic nature may enhance π-π stacking in drug-receptor interactions .

Salt Forms :

- The hydrobromide salt of the target compound likely offers improved aqueous solubility compared to its free base or hydrochloride counterpart (CAS 1956370-13-0 vs. 1172847-00-5) due to bromide’s larger ionic radius and lower lattice energy .

Biological Activity

5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide (CAS Number: 1609403-21-5) is a heterocyclic compound with significant potential for biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₄N₂O₃·HBr

- Molecular Weight : 246.691 g/mol

- IUPAC Name : 5-methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide

The compound is derived from isoxazole, characterized by a five-membered ring containing nitrogen and oxygen. Its unique structure contributes to its diverse biological activities.

Synthesis Methods

The synthesis of 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide typically involves:

- Starting Materials : 5-methylisoxazole-3-carboxylic acid and pyrrolidine.

- Reaction Conditions : Conducted in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions.

- Final Step : Treatment with hydrobromic acid to yield the hydrobromide salt.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

The biological activity of 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide may involve:

- Enzyme Inhibition : It may inhibit specific enzymes or receptors related to microbial growth.

- Cell Membrane Disruption : Evidence suggests that it could disrupt bacterial cell membranes, leading to cell lysis .

Case Studies

- Antifungal Activity : In vitro studies demonstrated that derivatives of this compound showed significant inhibition against phytopathogenic fungi, indicating its potential as an antifungal agent .

- Synergistic Effects : Some studies explored the synergistic effects of this compound with other drugs, enhancing the overall therapeutic efficacy in treating resistant bacterial strains .

Comparative Analysis

The following table summarizes the biological activities of similar compounds:

Q & A

What synthetic methodologies are recommended for preparing 5-Methyl-4-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrobromide?

Answer:

A common approach involves coupling pyrrolidine derivatives with isoxazole precursors under basic conditions. For example, ethanol with potassium hydroxide can facilitate nucleophilic substitutions or cyclization reactions (e.g., formation of pyrazole-isoxazole hybrids) . Post-synthesis, the hydrobromide salt is typically generated via acid-base titration. Key steps:

- Reagent selection : Use anhydrous ethanol to minimize hydrolysis of intermediates.

- Characterization : Validate purity via ¹H NMR (deuterated DMSO or CDCl₃), IR (amide C=O stretch ~1650 cm⁻¹), and ESI-MS (confirm molecular ion peaks) .

How can spectroscopic data contradictions (e.g., NMR peak splitting) be resolved during structural validation?

Answer:

Contradictions often arise from dynamic effects (e.g., rotamers) or solvent interactions. Mitigation strategies:

- Variable-temperature NMR : Probe conformational changes by acquiring spectra at 25°C and 60°C .

- COSY/HSQC experiments : Resolve overlapping signals through 2D correlation spectroscopy .

- Cross-validation : Compare experimental IR stretches (e.g., carboxylic acid O-H vs. ammonium N-H) with computational predictions (DFT) .

What experimental design principles optimize reaction yields for isoxazole-pyrrolidine hybrids?

Answer:

Employ Design of Experiments (DoE) to minimize trial-and-error:

- Factors : Solvent polarity (e.g., ethanol vs. DMF), temperature, and stoichiometry (pyrrolidine:isoxazole ratio).

- Response surface methodology : Identify optimal conditions via central composite design .

- Statistical validation : Use ANOVA to confirm significance of factors (e.g., ethanol enhances nucleophilicity of pyrrolidine) .

How to evaluate the compound’s potential as a DHFR inhibitor via molecular docking?

Answer:

Stepwise protocol :

Target preparation : Download the human DHFR crystal structure (PDB: 1KMS). Remove water molecules and add polar hydrogens.

Ligand preparation : Generate 3D conformers of the compound using Open Babel; assign Gasteiger charges.

Docking parameters : Use AutoDock Vina with a grid box covering the active site (coordinates: x=15, y=10, z=20).

Validation : Compare docking scores (e.g., ΔG ≈ -9.5 kcal/mol) with reference inhibitors (e.g., methotrexate: ΔG ≈ -11.2 kcal/mol) .

What computational methods predict reactivity trends in isoxazole derivatives?

Answer:

- Reaction path search : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* level) .

- Fukui indices : Calculate nucleophilic/electrophilic sites to prioritize functionalization (e.g., methyl group vs. pyrrolidine nitrogen) .

- Solvent effects : Apply the SMD model to simulate ethanol’s role in stabilizing intermediates .

How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

Accelerated stability study :

- pH stability : Prepare buffers (pH 1–13), incubate compound (37°C, 24 hr), and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal stability : Use TGA/DSC to determine decomposition onset temperatures (e.g., >150°C suggests robustness for storage) .

What strategies differentiate between isomeric byproducts in the synthesis?

Answer:

- Chromatographic separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phase .

- Crystallography : Single-crystal X-ray diffraction resolves regiochemical ambiguities (e.g., pyrrolidine vs. piperidine adducts) .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to track substituent positions via ¹³C NMR .

How to design assays for evaluating antioxidant activity?

Answer:

- DPPH assay : Measure radical scavenging at 517 nm; IC₅₀ values < 50 µM indicate potency .

- FRAP assay : Quantify Fe³+ reduction to Fe²+ (absorbance at 593 nm) .

- Control comparisons : Include ascorbic acid (positive control) and solvent blanks.

What are the solubility challenges in pharmacological studies, and how to address them?

Answer:

- Solubility screening : Use nephelometry in PBS, DMSO, and PEG-400. Poor solubility (<1 mg/mL) necessitates formulation.

- Prodrug strategy : Convert carboxylic acid to methyl ester for enhanced lipophilicity .

- Co-solvents : Optimize ethanol:water ratios (e.g., 30:70 v/v) for in vitro assays .

How to resolve discrepancies between theoretical and experimental molecular weights?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.